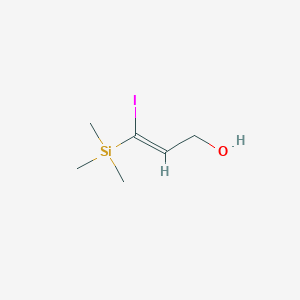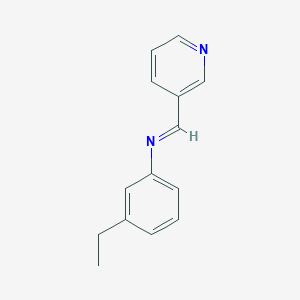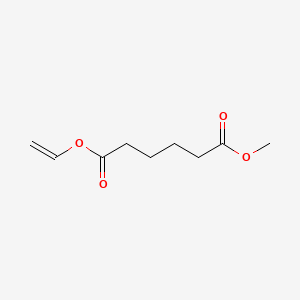
Adipic acid, methyl vinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adipic acid, methyl vinyl ester is an organic compound derived from adipic acid. It is a type of ester formed by the reaction of adipic acid with methanol and vinyl alcohol. This compound is known for its applications in various industrial processes, particularly in the production of polymers and resins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Adipic acid, methyl vinyl ester can be synthesized through the esterification of adipic acid with methanol and vinyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The process involves the continuous feeding of adipic acid, methanol, and vinyl alcohol into a reactor, where they are mixed and heated in the presence of a catalyst. The resulting ester is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Adipic acid, methyl vinyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into adipic acid and methanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester.
Polymerization: this compound can undergo polymerization reactions to form polyesters and other polymeric materials.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Transesterification: Common reagents include methanol, ethanol, and other alcohols, with catalysts such as sodium methoxide or potassium carbonate.
Polymerization: Catalysts like titanium tetrachloride or tin(II) chloride are often used, along with elevated temperatures and controlled reaction times.
Major Products Formed
Hydrolysis: Adipic acid and methanol.
Transesterification: Various esters depending on the alcohol used.
Polymerization: Polyesters and other polymeric materials.
Aplicaciones Científicas De Investigación
Adipic acid, methyl vinyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polyesters and other polymers.
Biology: Investigated for its potential use in biodegradable plastics and environmentally friendly materials.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of resins, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of adipic acid, methyl vinyl ester involves its ability to undergo polymerization and form long-chain polymeric structures. The ester groups in the compound can react with other monomers to form polyesters, which have various industrial and commercial applications. The molecular targets and pathways involved in these reactions include the esterification and polymerization pathways, which are catalyzed by specific catalysts and occur under controlled conditions.
Comparación Con Compuestos Similares
Adipic acid, methyl vinyl ester can be compared with other similar compounds, such as:
Adipic acid monomethyl ester: Similar in structure but lacks the vinyl group, resulting in different reactivity and applications.
Vinyl acetate: Another vinyl ester but derived from acetic acid, used primarily in the production of polyvinyl acetate and other polymers.
Methyl methacrylate: A methyl ester with a vinyl group, used in the production of polymethyl methacrylate (PMMA) and other acrylic polymers.
Uniqueness
This compound is unique due to its combination of adipic acid and vinyl groups, which allows it to participate in a variety of chemical reactions and form diverse polymeric materials. This versatility makes it valuable in multiple scientific and industrial applications.
Propiedades
Número CAS |
2969-87-1 |
|---|---|
Fórmula molecular |
C9H14O4 |
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
6-O-ethenyl 1-O-methyl hexanedioate |
InChI |
InChI=1S/C9H14O4/c1-3-13-9(11)7-5-4-6-8(10)12-2/h3H,1,4-7H2,2H3 |
Clave InChI |
ABUZDQCQXDZFRG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCC(=O)OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide](/img/structure/B13833469.png)


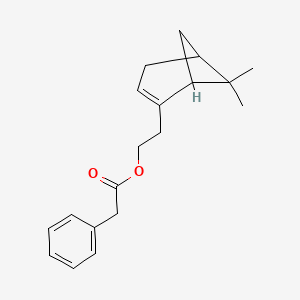
![9H-Pyrido[3,4-b]indole-1-carboxamide](/img/structure/B13833492.png)

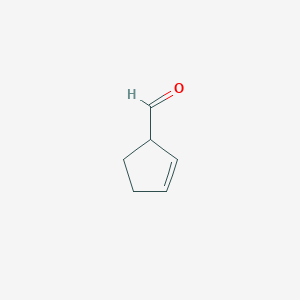
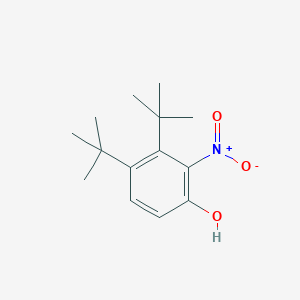
![(3R,4aS,7R,8R,8aS)-4'-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B13833511.png)
